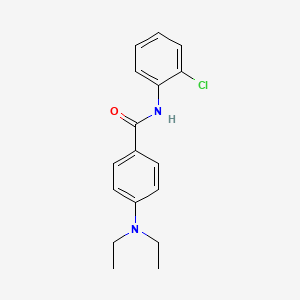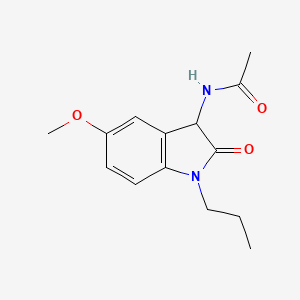![molecular formula C17H19ClN6O2S B5595012 2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5595012.png)
2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to our molecule of interest, often involves reactions between different chemical precursors such as chlorobenzenesulfonamides and triazine derivatives. A specific method, although not for the exact compound, has been reported where substituted ethyl acetates react with biguanide hydrochlorides under controlled conditions to produce a range of sulfonamide compounds with varying substituents and biological activities (Łukasz Tomorowicz et al., 2020).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or computational modeling to determine the arrangement of atoms within a molecule. While specific data on the exact molecular structure of our compound might not be available, related structures like 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamides have been analyzed to show how different substituents affect the overall molecular conformation (Jurgis Sūdžius et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides can include interactions with nucleophiles or electrophiles, depending on the nature of their substituents. The reactivity patterns are significant in synthetic chemistry for developing new compounds with potential biological activities. The specific reactions and properties would depend on the functional groups present in the molecule.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. However, without specific data for our compound, generalizations from related sulfonamides suggest these compounds often exhibit solid state forms with varying solubilities in water and organic solvents.
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity, are influenced by their sulfonamide group and other substituents. These properties can affect their interactions with biological systems and their stability under different chemical conditions. Again, detailed studies on similar compounds provide insights into how these properties manifest.
References
- Łukasz Tomorowicz et al., 2020.
- Jurgis Sūdžius et al., 2010.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
Benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activities. For instance, novel benzenesulfonamide compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancers. The synthesis processes often involve the reaction of specific sulfonamide groups with other organic compounds, leading to the creation of compounds with potential therapeutic applications (Łukasz Tomorowicz et al., 2020).
Molecular Docking and SAR Studies
Research involving benzenesulfonamide derivatives also includes molecular docking and quantitative structure-activity relationship (QSAR) studies. These studies aim to understand how these compounds interact with biological targets, such as proteins, to exert their effects. This understanding can lead to the design of more effective drug candidates with improved selectivity and potency (A. Mansour, 2014).
Wirkmechanismus
The mechanism of action of this compound would depend on its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2S/c1-12-13(2)24(11-22-12)17-9-16(20-10-21-17)19-7-8-23-27(25,26)15-6-4-3-5-14(15)18/h3-6,9-11,23H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLCNJCLXRQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594932.png)


![5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5594967.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5594976.png)
![3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5594983.png)
![4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5594985.png)


![N-(3-methylphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5595024.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5595027.png)
![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5595033.png)
![4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5595040.png)